molecular formula C12H20N2O2 B1405678 tert-Butyl trans-3-cyanocyclohexylcarbamate CAS No. 920966-19-4

tert-Butyl trans-3-cyanocyclohexylcarbamate

Cat. No.: B1405678
CAS No.: 920966-19-4
M. Wt: 224.3 g/mol
InChI Key: KODINHTWTSHDJW-NXEZZACHSA-N
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Description

tert-Butyl trans-3-cyanocyclohexylcarbamate is a carbamate derivative featuring a cyclohexane ring substituted with a cyano (-CN) group at the trans-3 position and a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its steric and electronic properties make it valuable for modulating reactivity and stability in intermediates.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-cyanocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODINHTWTSHDJW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • The synthesis often starts from trans-3-aminocyclohexanecarbonitrile or related intermediates, which can be prepared by stereoselective amination or cyanation of cyclohexane derivatives.
  • Alternatively, trans-3-hydroxycyclohexanecarbonitrile can be converted to the carbamate via carbamoylation.

Carbamate Formation

  • The key step involves reacting the amine intermediate with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc2O) to install the tert-butyl carbamate protecting group.
  • Typical conditions:
    • Solvent: Dichloromethane (DCM) or ethyl acetate.
    • Base: Triethylamine or N-methylmorpholine to scavenge HCl.
    • Temperature: 0 to 25 °C to control reaction rate and minimize side reactions.
  • The reaction proceeds via nucleophilic attack of the amine on the Boc reagent, forming the carbamate linkage.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 trans-3-aminocyclohexanecarbonitrile + Boc-Cl DCM, Et3N, 0–25 °C, 2–4 h This compound 85-95%

Alternative Synthetic Routes and Intermediates

  • Some patents describe the use of N-BOC-D-serine derivatives and subsequent transformations to obtain related carbamate intermediates, which can be adapted to synthesize the target compound with stereochemical fidelity.
  • Use of isobutyl chlorocarbonate and N-methylmorpholine as acid binding agents in anhydrous ethyl acetate solvent has been reported for related tert-butyl carbamate derivatives, providing high yields (above 90%) and purity.

Purification and Characterization

  • The product is typically purified by crystallization or column chromatography .
  • Characterization includes:
    • 1H NMR and 13C NMR spectroscopy to confirm structure and stereochemistry.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Chiral HPLC may be used to confirm enantiomeric purity if relevant.

Summary Table of Key Parameters

Parameter Typical Value/Range Notes
Solvent DCM, ethyl acetate Anhydrous preferred
Base Triethylamine, N-methylmorpholine Scavenges HCl
Temperature 0–25 °C Controls reaction rate
Reaction time 2–4 hours Monitored by TLC or HPLC
Yield 85–95% High yield with optimized conditions
Purity >95% After purification

Research Findings and Industrial Relevance

  • The preparation of this compound via Boc protection of the trans-3-aminocyclohexanecarbonitrile is a well-established method providing good yields and stereochemical integrity.
  • The use of mild bases and controlled temperatures is crucial to avoid side reactions and racemization.
  • The compound serves as a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.
  • Industrial scale-up requires attention to solvent recovery and waste minimization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-cyanocyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • tert-Butyl trans-3-cyanocyclohexylcarbamate serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its structural features allow for diverse chemical transformations that are valuable in synthetic organic chemistry .

2. Biological Studies

  • The compound is utilized in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biological targets makes it a useful tool for understanding biochemical pathways .

3. Medicinal Chemistry

  • In the field of drug development, this compound is investigated as a building block for pharmaceutical compounds. Its derivatives have shown potential anti-inflammatory activity, making them candidates for further pharmacological evaluation .

4. Industrial Applications

  • The compound finds utility in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
  • Anti-inflammatory Activity :
    A series of derivatives based on this compound were synthesized and evaluated for anti-inflammatory properties using a carrageenan-induced rat paw edema model. The results indicated significant inhibition rates, suggesting that modifications to the core structure could enhance therapeutic efficacy .
  • Enzyme Interaction Studies :
    Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. Such studies provide insights into its potential use as a pharmacological agent .

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-cyanocyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The substituent on the cyclohexane ring critically influences chemical behavior. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight Key Properties
tert-Butyl trans-3-cyanocyclohexylcarbamate -CN (trans-3) C₁₂H₂₀N₂O₂ ~248.3 (estimated) High polarity due to -CN; potential metabolic stability via resistance to oxidation.
tert-Butyl trans-4-formylcyclohexylcarbamate -CHO (trans-4) C₁₂H₂₁NO₃ 227.30 Aldehyde group increases electrophilicity; prone to nucleophilic addition .
tert-Butyl (3-hydroxycyclohexyl)carbamate -OH (cis/trans) C₁₁H₂₁NO₃ ~215.3 Hydroxyl group enhances solubility; susceptible to enzymatic glucuronidation .
tert-Butyl (3-oxocyclohexyl)carbamate -O (keto) C₁₁H₁₉NO₃ 213.27 Keto group enables conjugation reactions; higher reactivity in redox environments .
Key Observations:
  • Electron-Withdrawing vs.
  • Metabolic Pathways: Hydroxyl-containing analogs (e.g., tert-butyl (3-hydroxycyclohexyl)carbamate) are more likely to undergo phase II metabolism (e.g., sulfation, glucuronidation), whereas the cyano group may reduce such interactions .

Stereochemical and Ring System Variations

The cyclohexane ring’s stereochemistry and substitution patterns further differentiate these compounds:

Compound Ring System Stereochemistry Impact on Bioactivity
This compound Cyclohexane Trans-3 Trans configuration minimizes steric hindrance, favoring enzyme binding or substrate access.
tert-Butyl (trans-3-hydroxy-3-methylcyclobutyl)carbamate Cyclobutane Trans-3 Smaller ring increases strain; methyl group enhances lipophilicity .
tert-Butyl N-(6-cyanopyridin-3-yl)-N-cyclohexylcarbamate Pyridine + Cyclohexane N/A Aromatic pyridine introduces π-π stacking potential; cyano group may enhance binding to metal catalysts .
Key Observations:
  • Ring Size : Cyclohexane derivatives generally exhibit greater conformational flexibility than cyclobutane analogs, affecting binding affinity in biological systems .
  • Hybrid Systems : Compounds combining aromatic and aliphatic rings (e.g., pyridine-cyclohexane hybrids) may exhibit dual functionality in catalysis or drug delivery .

Research Implications and Gaps

  • Synthetic Utility: The Boc group in these compounds facilitates amine protection, but the cyano substituent may enable unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Data Limitations: Detailed pharmacokinetic or toxicological studies on this compound are absent in the provided evidence, highlighting a need for further research.

Biological Activity

tert-Butyl trans-3-cyanocyclohexylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its physicochemical properties, biological activities, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Understanding the physicochemical properties of this compound is essential for predicting its biological behavior. The following table summarizes key properties:

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight174.22 g/mol
Boiling PointNot available
Log P (octanol-water partition)0.99
SolubilityHigh
Absorption (GI)High
BBB PermeabilityYes

These properties indicate that the compound is likely to have good oral bioavailability and can cross the blood-brain barrier, which is crucial for central nervous system activity.

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several human carcinoma cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent. The IC50 values were determined to be in the micromolar range, highlighting its potency against specific cancer types .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results demonstrated a marked decrease in pro-inflammatory cytokine production when treated with this compound, indicating its potential utility in inflammatory conditions .
  • Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective properties in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates under stress conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tert-butyl group and the cyanocyclohexyl moiety can significantly influence the biological activity of the compound. Variations in steric and electronic properties lead to changes in receptor binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl trans-3-cyanocyclohexylcarbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step functionalization of a cyclohexane scaffold. For example, a tert-butyl carbamate group can be introduced via Boc protection of an amine intermediate using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–25°C . The cyano group may be introduced via nucleophilic substitution or oxidation of a primary alcohol using reagents like Dess-Martin periodinane (DMP) in DCM . Optimization of reaction yields (e.g., 60–85%) requires control of temperature, solvent polarity, and stoichiometric ratios of reagents. Statistical experimental design (e.g., factorial or response surface methodology) can identify critical parameters, as demonstrated in analogous epoxidation studies .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DCM, 0°C → 25°C75%
Cyano IntroductionDMP, DCM, 0°C → RT68%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms stereochemistry (trans configuration) and functional groups. Axial/equatorial conformers of the cyclohexane ring can be resolved via low-temperature NMR (e.g., –40°C) to slow ring flipping .
  • IR : Stretching frequencies for C≡N (~2240 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 253.18) .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the tert-butyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl trans-3-cyanocyclohexylcarbamate
Reactant of Route 2
tert-Butyl trans-3-cyanocyclohexylcarbamate

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